4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
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Overview
Description
4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H13N3O2.2ClH. It is also known by its IUPAC name, 4-(piperazin-1-yl)picolinic acid dihydrochloride. This compound is characterized by the presence of a piperazine ring attached to a pyridine ring, with a carboxylic acid group at the 2-position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s worth noting that piperazine derivatives have been reported to inhibit crucial enzymes for dna replication, thus inhibiting bacterial growth and causing cell death .
Biochemical Pathways
Piperazine derivatives have been reported to inhibit dna gyrase and topoisomerase iv, crucial enzymes for dna replication .
Pharmacokinetics
The compound’s molecular weight is 28015 , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.
Result of Action
Piperazine derivatives have been reported to inhibit bacterial growth and cause cell death by inhibiting crucial enzymes for dna replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
Uniqueness
4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific combination of a piperazine ring and a pyridine ring with a carboxylic acid group. This structure imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific contexts .
Properties
IUPAC Name |
4-piperazin-1-ylpyridine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c14-10(15)9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVALNIUSKOOLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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